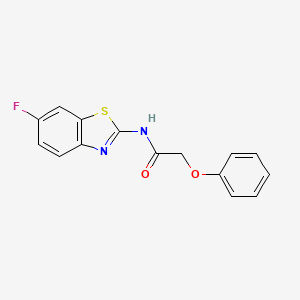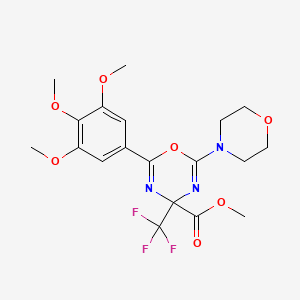![molecular formula C24H26N8O B11499391 1-(1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11499391.png)
1-(1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-{4,6-BIS[ETHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique triazine and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{4,6-BIS[ETHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of ethyl(phenyl)amino groups. The triazole ring is then synthesized and attached to the triazine core. The final step involves the addition of the ethanone group under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput reactors and advanced purification techniques to scale up the synthesis process. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-{4,6-BIS[ETHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(1-{4,6-BIS[ETHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-{4,6-BIS[ETHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: A related compound with similar structural features but different functional groups.
1-(4-Aminophenyl)ethan-1-one: Another similar compound with distinct biological activities.
Uniqueness
1-(1-{4,6-BIS[ETHYL(PHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE is unique due to its combination of triazine and triazole moieties, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C24H26N8O |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[1-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone |
InChI |
InChI=1S/C24H26N8O/c1-5-30(19-13-9-7-10-14-19)22-25-23(31(6-2)20-15-11-8-12-16-20)27-24(26-22)32-17(3)21(18(4)33)28-29-32/h7-16H,5-6H2,1-4H3 |
InChI Key |
NDNOKBOOCMURBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3C(=C(N=N3)C(=O)C)C)N(CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


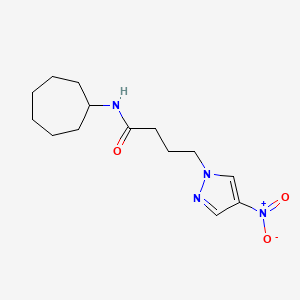

![11-(2-chloro-6-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11499318.png)
![1-{1-[(3,4-Dichlorophenyl)sulfonyl]prolyl}piperidine](/img/structure/B11499323.png)
![9-Nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole](/img/structure/B11499325.png)
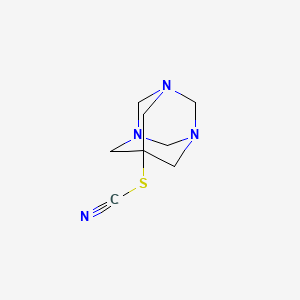
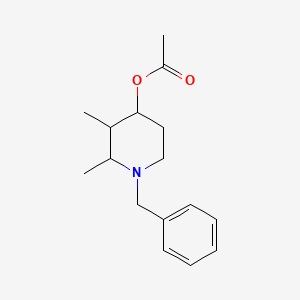
![1-(4-Chlorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11499339.png)
![5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11499352.png)

![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499366.png)
![4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11499372.png)
